molecular formula C9H19NO2S B8221381 N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine

N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine

Cat. No.: B8221381
M. Wt: 205.32 g/mol
InChI Key: ZQVDZJHKPSXZRD-UHFFFAOYSA-N
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Description

N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine is a chemical compound with the molecular formula C₉H₁₉NO₂S. It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur. This compound is primarily used in research settings and has various applications in chemistry and biology.

Properties

IUPAC Name

N-[1-(2-methoxyethoxy)propan-2-yl]thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-8(5-12-4-3-11-2)10-9-6-13-7-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVDZJHKPSXZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCOC)NC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine typically involves the reaction of 3-chlorothietane with 1-(2-methoxyethoxy)propan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

While the compound is mainly synthesized on a laboratory scale, industrial production methods would involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Substituted amines, amides.

Scientific Research Applications

N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying the reactivity of thietane rings.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring and amine group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine: Characterized by the presence of a thietane ring and an amine group.

    N-(1-(2-Methoxyethoxy)propan-2-yl)azetidine-3-amine: Similar structure but with an azetidine ring instead of a thietane ring.

    N-(1-(2-Methoxyethoxy)propan-2-yl)pyrrolidine-3-amine: Contains a pyrrolidine ring instead of a thietane ring.

Uniqueness

This compound is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. The sulfur atom in the thietane ring can participate in unique chemical reactions, making this compound valuable for specific research applications.

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